3-(1,3-Thiazol-2-yloxy)piperidin-2-one

Description

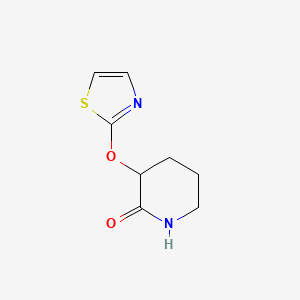

3-(1,3-Thiazol-2-yloxy)piperidin-2-one is a heterocyclic compound featuring a six-membered piperidin-2-one (a lactam) core substituted at the 3-position with a 1,3-thiazol-2-yloxy group. The ether linkage (-O-) between the two rings enhances solubility compared to direct carbon-carbon bonds. This compound’s molecular formula is C₈H₁₀N₂O₂S, with a molecular weight of 198.25 g/mol. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP for refinement and visualization.

Properties

IUPAC Name |

3-(1,3-thiazol-2-yloxy)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-7-6(2-1-3-9-7)12-8-10-4-5-13-8/h4-6H,1-3H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJOXKYWICXGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)OC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-2-yloxy)piperidin-2-one typically involves the reaction of piperidin-2-one with a thiazole derivative under specific conditions. One common method includes the use of a base to deprotonate the piperidin-2-one, followed by nucleophilic substitution with a thiazole halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-2-yloxy)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the thiazole ring or the piperidin-2-one core.

Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with different functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ether under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce reduced thiazole or piperidin-2-one derivatives.

Scientific Research Applications

3-(1,3-Thiazol-2-yloxy)piperidin-2-one has numerous applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutics targeting various diseases.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-2-yloxy)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperidin-2-one core provides structural stability and enhances binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Core Heterocycle

- Piperidin-2-one vs.

- Piperidin-2-one vs. Oxazolidin-2-one: Oxazolidinones (e.g., linezolid) are clinically validated antibacterials, whereas piperidin-2-one derivatives are less explored but may target neurological or metabolic pathways.

Substituent Effects

- Thiazol-2-yloxy vs.

- Thiazole vs. Chlorophenyl: The electron-deficient thiazole ring may engage in π-π stacking or hydrogen bonding, while the chlorophenyl group in the oxazolidinone derivative provides electron-withdrawing effects, stabilizing the molecule.

Biological Activity

3-(1,3-Thiazol-2-yloxy)piperidin-2-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole moiety, characterized by the following molecular formula:

- Molecular Formula : C₇H₈N₂O₂S

- Molecular Weight : 184.26 g/mol

This unique structure contributes to its potential biological activities.

The biological activity of this compound is largely attributed to the interactions of its thiazole and piperidine components. These types of compounds are known to engage in various biochemical pathways, influencing processes such as:

- Antimicrobial Activity : Thiazole derivatives often exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Antiviral Effects : Research indicates that compounds similar to this may have antiviral properties, targeting viruses like HIV and others .

- Anticancer Potential : The compound's structure suggests it could play a role in cancer treatment by inhibiting tumor growth through various mechanisms.

Biological Assays and Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

Case Studies

- Antimycobacterial Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, showing promising results with an IC₅₀ range of 13–22 μM. This suggests its potential as a lead compound for tuberculosis treatment .

- Antiviral Properties : In antiviral studies, the compound demonstrated an EC₅₀ of 3.98 μM against HIV type-1, indicating strong potential for further development as an antiviral agent .

- Antimicrobial Efficacy : Various derivatives have been tested for their antimicrobial properties, with some showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Synthetic Approaches

Recent advancements in synthetic methodologies have improved the yield and efficiency of producing this compound. Techniques such as microwave-assisted synthesis and metal-free catalysis have been explored to minimize environmental impact while maximizing efficiency.

Research Applications

The compound is being investigated for multiple applications in:

- Medicinal Chemistry : As a scaffold for developing new drugs targeting various diseases.

- Agricultural Chemistry : Potential use in developing agrochemicals due to its biological activity.

- Industrial Applications : Its unique properties may be harnessed in the production of dyes and other chemical products.

Q & A

Q. What are the recommended methodologies for synthesizing 3-(1,3-Thiazol-2-yloxy)piperidin-2-one and its derivatives?

Synthesis typically involves coupling reactions between thiazole derivatives and piperidin-2-one scaffolds. Key steps include:

- Nucleophilic substitution : Reacting thiazol-2-ol with activated piperidin-2-one intermediates (e.g., brominated or chlorinated derivatives).

- Purification : Column chromatography or recrystallization to isolate the product, with monitoring via thin-layer chromatography (TLC) .

- Characterization : Use of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) is recommended .

Q. How can crystallographic data for this compound be validated to resolve ambiguities in hydrogen bonding patterns?

Utilize the SHELX suite (e.g., SHELXL) for structure refinement. Key steps:

- Data validation : Check for outliers in bond lengths/angles using the IUCr's checkCIF tool.

- Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s rules) to categorize motifs like rings, ensuring consistency with known thiazole-piperidine interactions .

- Cross-validation : Compare with spectroscopic data (e.g., IR stretching frequencies for NH or CO groups) to resolve ambiguities .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the reactivity of this compound under varying conditions?

Implement factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading):

- Screening design : Use a Plackett-Burman design to identify critical factors affecting yield or regioselectivity.

- Response surface methodology (RSM) : Optimize conditions via a central composite design (CCD), analyzing interactions between variables like pH and reaction time .

- Robustness testing : Introduce small perturbations to validate reproducibility under scaled-up conditions .

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for this compound?

Combine density functional theory (DFT) and molecular dynamics (MD) simulations:

- Transition state analysis : Calculate activation energies for competing pathways (e.g., nucleophilic vs. electrophilic attack) using Gaussian or ORCA software.

- Solvent effects : Apply the COSMO-RS model to simulate solvent interactions and predict regioselectivity .

- Validation : Cross-reference computed IR/Raman spectra with experimental data to confirm mechanistic hypotheses .

Q. What strategies are effective for analyzing intermolecular interactions in co-crystals of this compound?

- Synthon identification : Map hydrogen-bond donor/acceptor sites using Mercury software. Thiazole S and N atoms often participate in CH···S or NH···N interactions .

- Energy frameworks : Use CrystalExplorer to quantify interaction energies and visualize stabilization networks (e.g., π-stacking vs. hydrogen bonding dominance) .

- Thermal analysis : Correlate interaction strengths with differential scanning calorimetry (DSC) data to assess co-crystal stability .

Q. How should researchers address discrepancies between theoretical and experimental solubility profiles of this compound?

- In-silico prediction : Employ Hansen solubility parameters (HSPs) via COSMOtherm to estimate solubility in diverse solvents .

- Experimental validation : Conduct shake-flask experiments with UV-Vis or HPLC quantification under controlled pH and temperature .

- Error analysis : Evaluate deviations using root-mean-square deviation (RMSD) and adjust computational models for hydrogen-bonding contributions .

Methodological Considerations

- Safety protocols : For derivatives with reactive intermediates (e.g., halogenated precursors), use inert atmosphere techniques (Schlenk line) and personal protective equipment (PPE) as per OSHA guidelines .

- Data management : Leverage cheminformatics tools (e.g., KNIME, ChemAxon) to catalog and share spectral/structural data, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.